molecular formula C9H8BrN3O3 B13384241 Acetone 4-bromo-2-nitrophenylhydrazone

Acetone 4-bromo-2-nitrophenylhydrazone

Cat. No.: B13384241
M. Wt: 286.08 g/mol
InChI Key: UHWFZMCTMUTLBY-WZUFQYTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetone 4-bromo-2-nitrophenylhydrazone is a chemical compound with the molecular formula C₉H₈BrN₃O₃ and a molecular weight of 286.08 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetone 4-bromo-2-nitrophenylhydrazone typically involves the reaction of 4-bromo-2-nitrophenylhydrazine with acetone under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Acetone 4-bromo-2-nitrophenylhydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can produce amines .

Scientific Research Applications

Acetone 4-bromo-2-nitrophenylhydrazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetone 4-bromo-2-nitrophenylhydrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Acetone 4-chloro-2-nitrophenylhydrazone
  • Acetone 4-fluoro-2-nitrophenylhydrazone
  • Acetone 4-iodo-2-nitrophenylhydrazone

Uniqueness

Acetone 4-bromo-2-nitrophenylhydrazone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s overall stability and reactivity .

Properties

Molecular Formula

C9H8BrN3O3

Molecular Weight

286.08 g/mol

IUPAC Name

(1Z)-1-[(4-bromo-2-nitrophenyl)hydrazinylidene]propan-2-one

InChI

InChI=1S/C9H8BrN3O3/c1-6(14)5-11-12-8-3-2-7(10)4-9(8)13(15)16/h2-5,12H,1H3/b11-5-

InChI Key

UHWFZMCTMUTLBY-WZUFQYTHSA-N

Isomeric SMILES

CC(=O)/C=N\NC1=C(C=C(C=C1)Br)[N+](=O)[O-]

Canonical SMILES

CC(=O)C=NNC1=C(C=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.